![molecular formula C10H12N4 B3174202 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine CAS No. 952182-09-1](/img/structure/B3174202.png)

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of the compound “1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine” is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

The compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The imidazo[1,2-b]pyridazine moiety of the compound binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .

Biochemical Pathways

The inhibition of TAK1 affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these signaling pathways, leading to changes in cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s potency at nanomolar concentrations suggests it may have good bioavailability .

Result of Action

The compound’s action results in the inhibition of the growth of certain cell lines. For example, it has been shown to inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

Analyse Biochimique

Biochemical Properties

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. It has been shown to interact with transforming growth factor-β activated kinase (TAK1), inhibiting its enzymatic activity at nanomolar concentrations . This interaction is significant because TAK1 is involved in various cellular processes, including inflammation, apoptosis, and cell differentiation. The inhibition of TAK1 by this compound leads to the suppression of key signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3 .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In multiple myeloma cells, this compound inhibits cell growth and induces apoptosis by suppressing the expression of key regulators such as PIM2, MYC, Mcl1, IRF4, and Sp1 . Additionally, it affects cell signaling pathways, including the PI3K-Akt-mTOR pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of TAK1, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby blocking the activation of several signaling pathways. The compound also influences gene expression by modulating the activity of transcription factors such as NF-κB and STAT3 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, including proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .

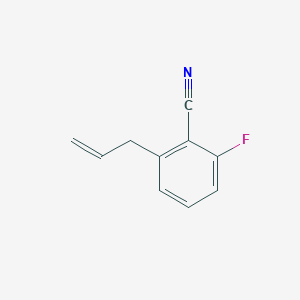

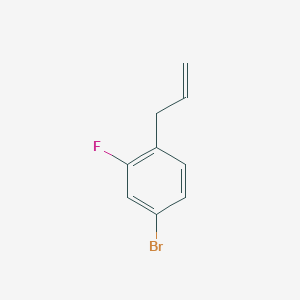

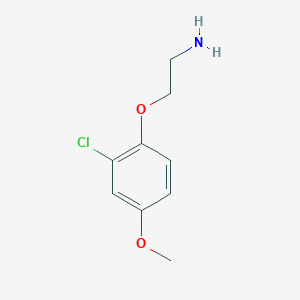

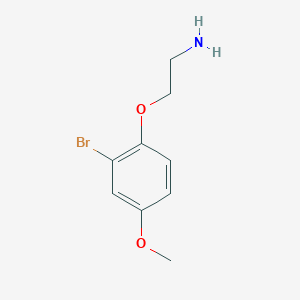

Méthodes De Préparation

The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine typically involves a multi-step process. One common synthetic route includes the nucleophilic aromatic substitution (SNAr) reaction at the C6 position of the imidazo[1,2-b]pyridazine core. This is followed by a Suzuki–Miyaura cross-coupling reaction with aromatic boronic acid substrates to obtain the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.

Industry: The compound is utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine can be compared with other similar compounds, such as:

Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure but differ in their chemical properties and biological activities.

Imidazo[4,5-b]pyridines: These compounds have a different fusion pattern and are used in various medicinal chemistry applications.

Pyridazine derivatives: These compounds share the pyridazine ring but differ in their substituents and overall structure.

The uniqueness of this compound lies in its specific fusion of the imidazo[1,2-b]pyridazine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-7-13(6-1)10-4-3-9-11-5-8-14(9)12-10/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYHELOFUUVGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({2-[(4-Fluorophenyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3174148.png)

![2-[3-(Propan-2-yl)phenoxy]ethan-1-amine](/img/structure/B3174153.png)

![1-{Imidazo[1,2-b]pyridazin-6-yl}piperidine](/img/structure/B3174210.png)

![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)